Ethyl [2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate
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Overview
Description
Ethyl [2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a synthetic organic compound belonging to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylpyrazolo[1,5-a]pyrimidine core, and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of 3-bromobenzaldehyde with 5,7-dimethylpyrazole in the presence of a suitable base and solvent.
Esterification: The resulting intermediate is then subjected to esterification with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the compound with altered functional groups.
Reduction: Reduced forms with different functional groups.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl [2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate can be compared with other pyrazolopyrimidine derivatives:
Similar Compounds: Examples include Ethyl [2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate and Ethyl [2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate.
Uniqueness: The presence of the 3-bromophenyl group and the specific substitution pattern on the pyrazolopyrimidine core contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C18H18BrN3O2 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
ethyl 2-[2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C18H18BrN3O2/c1-4-24-18(23)9-15-11(2)20-17-10-16(21-22(17)12(15)3)13-6-5-7-14(19)8-13/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
UXUSWUCVZZHHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Br)N=C1C)C |
Origin of Product |
United States |
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